3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Overview
Description
Nalmefene hydrochloride is a synthetic opioid antagonist used primarily in the treatment of opioid overdose and alcohol dependence. It is structurally similar to naltrexone and is known for its prolonged duration of action, making it a valuable tool in emergency medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The final product, nalmefene hydrochloride, is obtained by reacting nalmefene with hydrochloric acid .
Industrial Production Methods
In industrial settings, nalmefene hydrochloride is produced using optimized processes to ensure high yield and purity. The production involves the use of pharmaceutical excipients such as antioxidants and osmotic pressure modifiers to stabilize the compound. The solution is prepared by dissolving nalmefene hydrochloride in injection water, followed by filtration and sterilization .
Chemical Reactions Analysis
Types of Reactions
Nalmefene hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of nalmefene to its oxidized form.
Reduction: Reduction of nalmefene to its reduced form.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include nalmefene hydrochloride and its various derivatives, which are used in different pharmaceutical formulations .
Scientific Research Applications
Nalmefene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioid antagonists.
Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.
Medicine: Used in emergency medicine for the treatment of opioid overdose and in the management of alcohol dependence.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Nalmefene hydrochloride acts as an antagonist at the mu-opioid and delta-opioid receptors and as a partial agonist at the kappa-opioid receptor. By binding to these receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. This mechanism makes it effective in treating opioid overdose and reducing alcohol consumption in individuals with alcohol dependence .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: Another opioid antagonist with a similar structure and function.
Naloxone: A shorter-acting opioid antagonist used primarily in emergency settings.
Methylnaltrexone: A derivative of naltrexone used to treat opioid-induced constipation
Uniqueness of Nalmefene Hydrochloride
Nalmefene hydrochloride stands out due to its prolonged duration of action, which surpasses that of naloxone and naltrexone. This extended action makes it particularly useful in managing long-term opioid overdose cases and in reducing alcohol consumption over extended periods .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.